molecular formula C12H25NO4S2 B12119210 3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione

3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione

Cat. No.: B12119210
M. Wt: 311.5 g/mol
InChI Key: SKFYVULSUKNIEX-UHFFFAOYSA-N
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Description

3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions .

Chemical Reactions Analysis

3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and Raney nickel for hydrogenation . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiolanes.

Scientific Research Applications

3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione involves its role as a polar aprotic solvent. The sulfone group, which is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers, confers good solubility in water and stability in non-polar environments . This allows the compound to effectively dissolve a wide range of substances, facilitating various chemical reactions.

Comparison with Similar Compounds

3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione can be compared with other similar compounds such as:

    Methylsulfonylmethane: Another organosulfur compound used in various chemical and biological applications.

    Tetrahydrothiophene: A related compound with a similar structure but different chemical properties.

The uniqueness of this compound lies in its specific combination of solubility and stability, making it particularly useful in both aqueous and hydrocarbon environments .

Properties

Molecular Formula

C12H25NO4S2

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-dibutyl-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C12H25NO4S2/c1-3-5-8-13(9-6-4-2)19(16,17)12-7-10-18(14,15)11-12/h12H,3-11H2,1-2H3

InChI Key

SKFYVULSUKNIEX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1CCS(=O)(=O)C1

Origin of Product

United States

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